N-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycine
Description
“N-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycine” is a compound that contains a pyrazole moiety embedded with two phenyl rings . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . This compound is part of a series of novel derivatives that were designed and synthesized in an effort to discover potential cytotoxic agents .
Synthesis Analysis
The compound was synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involved the use of multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system . The synthesized derivatives were characterized by 1H NMR, 13C NMR, IR, HRMS and ESI–MS spectra .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole system with two phenyl rings and one triazole phenyl ring system . The structure was analyzed using 1H-NMR and 13C-NMR spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The structure-activity relationship (SAR) of the final derivatives was examined by differing the substitutions attached to the triazole phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 210-212 °C . It is a creamy white crystal . The compound has a density of 1.40±0.1 g/cm3 .Future Directions
properties
IUPAC Name |
2-[(5-methyl-1,3-diphenylpyrazole-4-carbonyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-17(19(25)20-12-16(23)24)18(14-8-4-2-5-9-14)21-22(13)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEPGEGJDAPFNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-1,3-diphenylpyrazole-4-carbonyl)amino]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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